N,N-Dimethyl-9-phenoxyacridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-phenoxyacridin-3-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-phenoxyacridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives .
Scientific Research Applications
N,N-Dimethyl-9-phenoxyacridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-3-amine involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound of N,N-Dimethyl-9-phenoxyacridin-3-amine, known for its wide range of biological activities.
9-Phenoxyacridine: A precursor in the synthesis of this compound.
N,N-Dimethylacridin-3-amine: A similar compound with different substituents on the acridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
61078-27-1 |
---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dimethyl-9-phenoxyacridin-3-amine |
InChI |
InChI=1S/C21H18N2O/c1-23(2)15-12-13-18-20(14-15)22-19-11-7-6-10-17(19)21(18)24-16-8-4-3-5-9-16/h3-14H,1-2H3 |
InChI Key |
SDYQDOHWGYURKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
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